molecular formula C11H10BrNO B14022201 1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carbonitrile

1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carbonitrile

Cat. No.: B14022201
M. Wt: 252.11 g/mol
InChI Key: PZJZCMIBBAHIBL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a hydroxyl group, a nitrile group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carbonitrile typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of the cyclobutene intermediate.

    Bromophenyl Substitution: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a bromophenylboronic acid and a suitable palladium catalyst.

    Nitrile Group Addition: The nitrile group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium cyanide in ethanol for nitrile introduction, and palladium catalysts for Suzuki-Miyaura coupling.

Major Products:

    Oxidation: 1-(4-Bromophenyl)-3-oxocyclobutane-1-carbonitrile.

    Reduction: 1-(4-Bromophenyl)-3-hydroxycyclobutane-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1-(4-Bromophenyl)-3-hydroxycyclobutane-1-amine: Similar structure but with an amine group instead of a nitrile group.

    1-(4-Bromophenyl)-3-oxocyclobutane-1-carbonitrile: Similar structure but with a carbonyl group instead of a hydroxyl group.

Uniqueness: 1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromophenyl group, hydroxyl group, and nitrile group allows for diverse chemical modifications and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-bromophenyl)-3-hydroxycyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-9-3-1-8(2-4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJZCMIBBAHIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C#N)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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